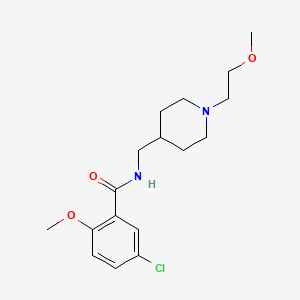

5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known as ML277, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has been found to be a potent and selective activator of the KCNQ1 potassium channel. This channel plays a crucial role in regulating the electrical activity of cells and is involved in a wide range of physiological processes. In

Wissenschaftliche Forschungsanwendungen

Serotonin 4 Receptor Agonist Activity

Gastrointestinal Motility Enhancement : Research has demonstrated that derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, including those with modifications at the piperidine ring, exhibit potent serotonin 4 (5-HT4) receptor agonist activity. This activity is significant for enhancing gastrointestinal motility, showing potential as gastroprokinetic agents. For instance, compounds synthesized bearing an aralkylamino, alkylamino, benzoyl, or phenylsulfonyl group at the side chain exhibited favorable pharmacological profiles for gastrointestinal motility and superior oral bioavailability compared to earlier derivatives (Sonda et al., 2003).

Affinity for Serotonin Receptors : Novel benzamide derivatives acting as ligands for the 5-HT4 receptor have been synthesized and evaluated for their affinity towards the receptor. Among these, certain compounds showed higher affinity and were confirmed as potent 5-HT4 receptor agonists, demonstrating significant effects on the gastrointestinal tract in both in vitro and in vivo models (Itoh et al., 1999).

Selective Serotonin Receptor Agonist Potential : Further research on benzamide derivatives with modifications at the piperidine ring elucidated compounds that accelerated gastric emptying and increased defecation frequency. These findings underscore the potential of such compounds as novel prokinetics with reduced side effects, owing to their selectivity towards the 5-HT4 receptor (Sonda et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of 5-chloro-2-methoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide are currently unknown. This compound is an organic building block and has been reported as an intermediate in the synthesis of other compounds

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in biochemical pathways is largely related to its role in SM cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes. The compound, as an organoboron reagent, is involved in the transmetalation process, where it is transferred from boron to palladium .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which this compound may contain, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

As an intermediate in the synthesis of other compounds, its primary role may be in facilitating the formation of new compounds with specific biological activities .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic acids and their esters, which this compound may contain, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3/c1-22-10-9-20-7-5-13(6-8-20)12-19-17(21)15-11-14(18)3-4-16(15)23-2/h3-4,11,13H,5-10,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVDZZEXGYTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2469622.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2469623.png)

![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)

![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)

![4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2469632.png)

![N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2469633.png)

![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2469638.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)